molecular formula C19H20N2O5S B2609768 N-(2H-1,3-benzodioxol-5-yl)-N'-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide CAS No. 2319836-33-2

N-(2H-1,3-benzodioxol-5-yl)-N'-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B2609768
CAS No.: 2319836-33-2
M. Wt: 388.44
InChI Key: KADGARCTHXDHER-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N’-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound characterized by the presence of a benzodioxole ring, a thiophene ring, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Intermediate: Starting from catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde under acidic conditions.

    Synthesis of the Thiophene Intermediate: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur.

    Oxane Ring Formation: The oxane ring is typically synthesized through the cyclization of diols with an appropriate leaving group under basic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole, thiophene, and oxane intermediates using a diamide linkage. This can be achieved through amide bond formation reactions using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the amide groups using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole and thiophene rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Coupling Agents: EDCI, HOBt

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide groups can produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2H-1,3-benzodioxol-5-yl)-N’-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced electrical conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)-N’-methyl-ethanediamide: Similar structure but lacks the thiophene and oxane rings.

    N-(2H-1,3-benzodioxol-5-yl)-N’-{[4-(furan-3-yl)oxan-4-yl]methyl}ethanediamide: Contains a furan ring instead of a thiophene ring.

    N-(2H-1,3-benzodioxol-5-yl)-N’-{[4-(thiophen-3-yl)oxan-4-yl]methyl}propanediamide: Similar structure but with a propanediamide linkage.

Uniqueness

The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-N’-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide lies in its combination of the benzodioxole, thiophene, and oxane rings, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-17(18(23)21-14-1-2-15-16(9-14)26-12-25-15)20-11-19(4-6-24-7-5-19)13-3-8-27-10-13/h1-3,8-10H,4-7,11-12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADGARCTHXDHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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